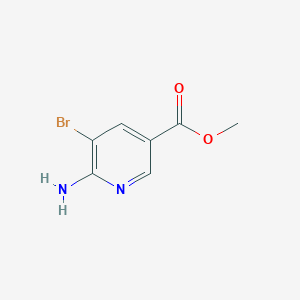

Methyl 6-amino-5-bromonicotinate

Description

Significance of Pyridine (B92270) Derivatives in Pharmaceutical and Chemical Sciences

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a core structure in a vast array of natural products and synthetic compounds. Its derivatives are of paramount importance in the pharmaceutical and chemical industries due to their diverse biological and chemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for interactions with biological targets such as enzymes and receptors. This has led to the development of numerous pyridine-containing drugs with a wide range of therapeutic activities.

The versatility of the pyridine ring allows for its functionalization at various positions, leading to a rich diversity of chemical structures and properties. This structural diversity is a key reason for the widespread use of pyridine derivatives in drug discovery and materials science.

Research Landscape of Halogenated Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a subset of pyridine compounds with a carboxylic acid group at the 3-position. The introduction of halogen atoms, such as bromine, onto the pyridine ring of nicotinic acid derivatives significantly modifies their electronic properties and reactivity. Halogenation can enhance the biological activity of a molecule and provide a reactive handle for further chemical transformations, such as cross-coupling reactions.

Research into halogenated nicotinic acid derivatives has been a fertile ground for the discovery of new therapeutic agents and functional materials. These compounds serve as crucial intermediates in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. The position and nature of the halogen atom can be strategically chosen to fine-tune the properties of the final product.

Aims and Scope of Academic and Industrial Investigations on Methyl 6-amino-5-bromonicotinate

The primary interest in this compound within the scientific community stems from its role as a versatile intermediate in organic synthesis. Academic and industrial research focuses on utilizing this compound as a starting material for the construction of more complex, biologically active molecules.

A significant area of investigation involves the use of this compound in the synthesis of novel therapeutic agents. For instance, it has been employed as a key building block in the development of Factor D inhibitors, which are being explored for the treatment of age-related macular degeneration. Furthermore, its utility has been demonstrated in the synthesis of compounds with potential applications in treating helminth infections.

The presence of the amino and bromo substituents on the pyridine ring, along with the methyl ester, provides multiple reactive sites. This allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists and process development scientists. The scope of investigations includes the development of efficient synthetic routes to the compound itself and the exploration of its reactivity in various chemical reactions to generate libraries of new compounds for biological screening.

Chemical Properties and Synthesis of this compound

The chemical properties of this compound are defined by its trifunctional nature, possessing an amino group, a bromine atom, and a methyl ester attached to the pyridine core.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| CAS Number | 180340-70-9 |

| Appearance | Solid |

| Melting Point | 166-168 °C |

The synthesis of this compound has been reported through the bromination of its parent compound, Methyl 6-aminonicotinate. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

A typical synthetic procedure involves dissolving Methyl 6-aminonicotinate in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and then adding N-bromosuccinimide portion-wise at a controlled temperature. The reaction mixture is stirred for a period to ensure complete conversion. After the reaction is complete, the product is isolated and purified, often by silica (B1680970) gel chromatography, to yield this compound. google.com

Reactions and Applications in Chemical Synthesis

This compound is a valuable precursor in multi-step organic syntheses. The bromine atom at the 5-position is particularly useful for introducing molecular diversity through cross-coupling reactions.

One notable application is in the synthesis of Factor D inhibitors. In a patented route, this compound is reacted with an isothiocyanate, such as O-ethyl carbonisothiocyanatidate, to form a thiourea (B124793) derivative. This intermediate then undergoes cyclization with hydroxylamine (B1172632) hydrochloride to construct a triazolopyridine core structure, a key component of the final active pharmaceutical ingredient. google.com

Another significant application is in the development of treatments for helminth infections. In this context, this compound is utilized as a starting material for the synthesis of complex heterocyclic compounds. For example, it can be subjected to Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various organic groups, to generate a library of compounds for biological evaluation. google.com

Table 2: Representative Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Thiourea Formation | Isothiocyanate | N-substituted thiourea derivative |

| Suzuki-Miyaura Coupling | Boronic acid, Palladium catalyst, Base | 5-Aryl or 5-Alkyl nicotinic acid derivative |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTAAMVZKGYIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377300 | |

| Record name | Methyl 6-amino-5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180340-70-9 | |

| Record name | Methyl 6-amino-5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-amino-5-bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 6 Amino 5 Bromonicotinate

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of Methyl 6-amino-5-bromonicotinate relies on a series of well-understood, yet nuanced, chemical transformations. These include regioselective bromination, amination of the pyridine (B92270) core, and esterification of the nicotinic acid moiety.

Regioselective Bromination Strategies

A common method involves the use of a brominating agent in the presence of an acid. For instance, the bromination of Methyl 6-hydroxynicotininate, a precursor, can be achieved using bromine in acetic acid. chemicalbook.com The reaction proceeds via the formation of a Wheland intermediate, a cationic reaction intermediate also known as a σ-complex. nih.gov The stability of this intermediate determines the position of bromination.

Alternative and milder methods have also been developed. One such protocol utilizes 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as a green oxidant, which also yields the 5-bromo derivative of 2-aminopyridines with high regioselectivity. researchgate.net

Amination Protocols for Pyridine Scaffolds

The introduction of an amino group onto a pyridine ring, particularly a brominated one, can be accomplished through several established protocols. Nucleophilic aromatic substitution (SNAr) is a primary method, especially when the pyridine ring is activated by electron-withdrawing groups. researchgate.net However, the direct amination of halopyridines can be challenging.

The Chichibabin amination, which involves the reaction of a pyridine with an alkali metal amide like sodium amide, is a classic method for introducing an amino group. youtube.com However, this reaction often requires harsh conditions. More contemporary and milder approaches, such as the Buchwald-Hartwig amination, have gained prominence. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (including bromopyridines) and a wide variety of amines under relatively mild conditions. chemspider.comacs.orgacs.org The use of specific phosphine (B1218219) ligands is crucial to overcome the challenges associated with pyridine coordination to the palladium catalyst. acs.org

For the synthesis of N-substituted 3-amino-4-halopyridines, a sequential Boc-deprotection/reductive amination protocol has been developed, providing access to a range of derivatives that are otherwise difficult to synthesize directly. nih.gov

Esterification Techniques for Nicotinic Acid Derivatives

The final step in many synthetic routes to this compound is the esterification of the carboxylic acid group of the nicotinic acid derivative. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. researchgate.net

Alternatively, the reaction can be carried out by first converting the carboxylic acid to a more reactive species, such as an acid chloride. nih.gov Treating the nicotinic acid derivative with thionyl chloride (SOCl₂) can generate the corresponding acyl chloride, which then readily reacts with methanol (B129727) to form the methyl ester. researchgate.netnih.gov Dehydrating agents like phosphorus oxychloride can also be employed in the direct esterification process. google.com

Novel Approaches in this compound Synthesis

To overcome the limitations of traditional methods, such as harsh reaction conditions and limited substrate scope, researchers have developed innovative synthetic strategies. These often involve transition-metal catalysis and the use of modern energy sources like microwaves.

Transition-Metal Catalyzed Coupling Reactions for Functionalization

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and pyridine derivatives are no exception. researchgate.netnih.govrsc.org Palladium-catalyzed reactions are particularly prominent.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. researchgate.netmdpi.combeilstein-journals.orgresearchgate.netfishersci.co.uk In the context of this compound synthesis, this reaction could be employed to introduce various aryl or vinyl groups at the 5-position by coupling the bromo-substituted pyridine with a corresponding boronic acid or its derivative. This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. fishersci.co.uk

As previously mentioned, the Buchwald-Hartwig amination is another key palladium-catalyzed reaction for C-N bond formation, offering a versatile route to aminopyridines. acs.orgscispace.comnih.gov These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling) or amine coordination, and reductive elimination. youtube.com

Microwave-Assisted Synthetic Enhancements

For instance, the synthesis of pyridine rings themselves, as well as their subsequent functionalization, can be expedited under microwave conditions. researchgate.netorganic-chemistry.org The Bohlmann-Rahtz pyridine synthesis, a method for constructing substituted pyridines, has been shown to be significantly more efficient when performed under microwave irradiation, leading to higher yields in shorter times compared to conventional heating. researchgate.netorganic-chemistry.org Similarly, esterification and other substitution reactions on the pyridine scaffold can benefit from the rapid and uniform heating provided by microwaves. davidpublisher.com

Table of Research Findings:

| Reaction Type | Methodology | Key Findings | Reference(s) |

| Regioselective Bromination | Electrophilic Aromatic Bromination | Bromination of 2-aminopyridines occurs selectively at the 5-position. | researchgate.netnih.gov |

| Green Chemistry Approach | Use of 1-butylpyridinium bromide and H₂O₂ offers a milder, regioselective bromination. | researchgate.net | |

| Amination | Buchwald-Hartwig Amination | Palladium-catalyzed method for C-N bond formation with a broad scope of amines. | chemspider.comacs.orgacs.org |

| SNAr | Effective for pyridines activated by electron-withdrawing groups. | researchgate.net | |

| Esterification | Fischer Esterification | Standard method using an alcohol and a strong acid catalyst. | researchgate.net |

| Acyl Chloride Intermediate | Use of SOCl₂ to form a reactive intermediate for esterification. | researchgate.netnih.gov | |

| C-C Coupling | Suzuki-Miyaura Coupling | Palladium-catalyzed reaction for forming C-C bonds with boronic acids. | researchgate.netmdpi.comfishersci.co.uk |

| Synthetic Enhancement | Microwave-Assisted Synthesis | Significantly reduces reaction times and can improve yields for various synthetic steps. | tandfonline.comresearchgate.netorganic-chemistry.orgnih.govdavidpublisher.com |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. uniroma1.it The goals are to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. uniroma1.it A key focus is on the bromination step, which traditionally might involve harsh reagents.

Green approaches to the synthesis of related bromo-substituted heterocycles prioritize the use of safer brominating agents and environmentally friendly solvents. For instance, replacing hazardous solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or water has been successful in the synthesis of other nitrogen heterocycles. frontiersin.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. frontiersin.org

Catalysis plays a pivotal role in green synthetic design. The development of recyclable, non-toxic catalysts can replace stoichiometric reagents that generate significant waste. For the synthesis of bromo-pyridines, exploring alternatives to traditional Lewis acid catalysts or harsh chlorinating agents, which produce toxic byproducts, is an active area of research. mdpi.com The use of enzymatic or biocatalytic methods, while challenging for this specific transformation, represents a frontier in green chemistry application.

A comparison of traditional versus green approaches for a key synthetic step, such as bromination, highlights the potential benefits.

Table 1: Comparison of Traditional vs. Green Bromination Strategies

| Feature | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin |

| Solvent | Chlorinated hydrocarbons (e.g., CCl₄, CHCl₃) | Water, Polyethylene Glycol (PEG), Ionic Liquids |

| Catalyst | Strong Lewis acids (e.g., FeBr₃) | Recyclable solid acid catalysts, photoredox catalysts |

| Energy Input | Prolonged heating under reflux | Microwave irradiation, ultrasound |

| Waste Profile | Acidic and halogenated organic waste | Reduced volume, more benign waste streams |

By optimizing reaction conditions and material choices according to these principles, the synthesis of this compound can be made more sustainable and economically viable. uniroma1.it

Chemical Transformations and Derivatization Studies of Methyl 6 Amino 5 Bromonicotinate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the pyridine (B92270) ring of methyl 6-amino-5-bromonicotinate is a key site for modification, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These transformations are fundamental for introducing new functionalities and for building molecular complexity.

Introduction of Heteroatomic Functionalities

While direct nucleophilic aromatic substitution on electron-rich aminopyridines can be challenging, the bromine atom can be replaced by various heteroatomic nucleophiles under specific conditions, often requiring metal catalysis. For instance, the Ullmann condensation can be employed to form C-O and C-N bonds. Although specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of related bromopyridines suggests that reactions with phenols, alcohols, and amines are feasible, typically requiring a copper catalyst, a base, and elevated temperatures.

Similarly, the introduction of sulfur functionalities can be achieved through reactions with thiols, often catalyzed by palladium or copper complexes. These reactions would lead to the corresponding thioether derivatives, which are valuable intermediates in medicinal chemistry.

Carbon-Carbon Bond Formation via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-5 position of the pyridine ring. guidechem.com The bromine atom serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For related bromotryptophan derivatives, Suzuki-Miyaura couplings have been successfully performed in aqueous media at moderate temperatures, demonstrating the potential for biocompatible applications. nih.gov The reaction conditions for this compound would likely involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, along with a base like sodium carbonate or potassium phosphate.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of an alkyne moiety by reacting the bromopyridine with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting alkynylpyridines are versatile intermediates that can undergo further transformations, such as cycloadditions or conversion to other functional groups. For instance, Sonogashira coupling has been successfully applied to 6-amino-5-bromoquinolin-2(1H)-ones, which are structurally analogous to the target molecule, to synthesize pyrrolo[3,2-f]quinolin-7(6H)-ones. researchgate.net

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the bromopyridine with an alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. The Heck reaction is a powerful method for the synthesis of substituted alkenes.

Stille Coupling: In a Stille coupling, an organotin reagent is coupled with the bromopyridine in the presence of a palladium catalyst. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions based on studies with analogous brominated heterocyclic compounds.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80-100 °C |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF or DMF | Room Temp. to 60 °C |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or MeCN | 80-120 °C |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene or DMF | 80-110 °C |

Reactions Involving the Amino Moiety

The amino group at the C-6 position is a nucleophilic center that can readily undergo various chemical transformations, including acylation, alkylation, condensation, and cyclization reactions.

Acylation and Alkylation Reactions

The amino group can be easily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. For example, microwave-assisted acylation has been successfully employed for the monoacylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines, which are structurally related to the target molecule. nih.gov

Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. N-methylation is a common modification in medicinal chemistry that can improve a compound's pharmacokinetic properties. monash.edu The reaction conditions need to be carefully controlled to avoid over-alkylation or reaction at other sites.

Condensation and Cyclization Pathways

The amino group can participate in condensation reactions with various carbonyl compounds. For instance, reaction with an aldehyde or ketone would yield the corresponding imine, which can be a versatile intermediate for further functionalization. Condensation reactions are fundamental in forming larger molecules. libretexts.org

Furthermore, the juxtaposition of the amino group and the ester or bromo functionality allows for intramolecular cyclization reactions to form fused heterocyclic systems. For example, after modification of the ester group to a carboxylic acid, condensation with a suitable reagent could lead to the formation of a fused pyrimidine (B1678525) ring, a common scaffold in biologically active molecules. Similarly, intramolecular cyclization following a Sonogashira coupling at the bromine position has been used to construct fused pyrrole (B145914) rings. researchgate.net

The following table provides illustrative examples of reactions involving the amino moiety, based on general organic chemistry principles and studies on related amino-heterocycles.

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide | Pyridine, 0 °C to Room Temp. |

| Alkylation | Methyl iodide | Secondary amine | K₂CO₃, DMF, Room Temp. |

| Condensation | Benzaldehyde | Imine (Schiff base) | Toluene, Dean-Stark trap |

| Cyclization (hypothetical) | Formic acid | Fused pyrimidinone | Reflux |

Modifications of the Ester Group

The methyl ester at the C-3 position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, converted to other esters via transesterification, or reduced to a primary alcohol.

Hydrolysis: The ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or THF. The resulting carboxylate salt can then be neutralized with an acid to yield the carboxylic acid.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by heating in the presence of the corresponding alcohol and an acid or base catalyst. This allows for the modulation of the steric and electronic properties of the ester group.

Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF or diethyl ether. Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for reducing esters. The resulting hydroxymethyl group can then be further functionalized.

The following table summarizes the common modifications of the ester group.

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Hydrolysis (saponification) | LiOH or NaOH | Carboxylic acid | H₂O/THF or H₂O/MeOH, Room Temp. to Reflux |

| Transesterification | Ethanol, H₂SO₄ (cat.) | Ethyl ester | Reflux |

| Reduction | LiAlH₄ | Primary alcohol | Anhydrous THF, 0 °C to Room Temp. |

Transesterification Processes

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction for modifying the ester functionality of this compound. This transformation can be catalyzed by either acids or bases.

Under acidic conditions, such as refluxing in an alcohol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the new alcohol. The reaction is reversible, and to drive it to completion, the alcohol reactant is often used in large excess.

Base-catalyzed transesterification typically employs an alkoxide base in the corresponding alcohol solvent. The alkoxide directly attacks the electrophilic carbonyl carbon of the ester. This process is also an equilibrium, and the use of the alcohol as the solvent helps to shift the equilibrium towards the desired product. researchgate.net For instance, the transesterification of related methyl esters has been achieved using various alcohols in the presence of a suitable catalyst.

| Reactant Alcohol | Catalyst | Expected Product | Reference |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 6-amino-5-bromonicotinate | |

| Propanol | NaOPr (catalytic) | Propyl 6-amino-5-bromonicotinate | researchgate.net |

| Isopropanol | Ti(OiPr)₄ (catalytic) | Isopropyl 6-amino-5-bromonicotinate | researchgate.net |

This table presents expected products based on general transesterification principles, as specific studies on this compound were not found.

Amidation and Hydrolysis Reactions

Amidation

The conversion of the methyl ester group of this compound into an amide is a crucial transformation for the synthesis of various derivatives with potential biological activity. This can be achieved through several methods, including direct aminolysis or through the formation of an activated carboxylic acid intermediate.

A notable example of the derivatization of this compound is its amidation with anilines, often facilitated by a palladium catalyst. In a patented procedure, this compound was reacted with 4-fluoroaniline (B128567) in the presence of a palladium catalyst (Brettphos Pd G3) and a base (Cs₂CO₃) in tetrahydrofuran (B95107) (THF) to yield the corresponding anilide. google.com

| Amine Reactant | Catalyst/Reagents | Product | Yield | Reference |

| 4-Fluoroaniline | Brettphos Pd G3, Cs₂CO₃, THF | Methyl 6-amino-5-((4-fluorophenyl)amino)nicotinate | Not Reported | google.com |

Hydrolysis

The hydrolysis of the ester group in this compound to the corresponding carboxylic acid, 6-amino-5-bromonicotinic acid, is a key step in the synthesis of many derivatives. This reaction can be performed under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis, also known as saponification, is generally an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. For related nicotinic acid esters, hydrolysis has been well-documented.

| Hydrolysis Condition | Reagents | Product | Reference |

| Acidic | HCl (aq), Heat | 6-Amino-5-bromonicotinic acid | |

| Basic (Saponification) | NaOH (aq), Heat, then H₃O⁺ workup | 6-Amino-5-bromonicotinic acid |

This table presents expected products based on general hydrolysis principles, as specific, detailed studies on this compound were not available.

Redox Chemistry of this compound

The redox chemistry of this compound is influenced by the presence of both the electron-donating amino group and the electron-withdrawing bromo and methyl carboxylate groups on the pyridine ring. These substituents modulate the electron density of the aromatic system, thereby affecting its oxidation and reduction potentials.

The electrochemical behavior of brominated pyridines has been investigated, revealing that the carbon-bromine bond can undergo reductive cleavage. google.com The reduction potential is influenced by the nature and position of other substituents on the pyridine ring. For instance, the presence of electron-withdrawing groups generally makes the reduction easier (less negative potential).

| Compound | Redox Process | Potential (if available) | Notes | Reference |

| Bromopyridine derivatives | Reductive cleavage of C-Br bond | Varies with substitution | Electron-withdrawing groups facilitate reduction. | google.com |

| Aminopyridine derivatives | Oxidation of the amino group | Not specified | The amino group is a common site for oxidation. | google.com |

This table provides a general overview of expected redox behavior based on related compounds.

Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl 6 Amino 5 Bromonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of Methyl 6-amino-5-bromonicotinate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic connectivity and chemical environment can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing crucial information about their relative positions. The protons of the methyl ester group (-OCH₃) would be observed as a sharp singlet in the upfield region, generally around 3.8-4.0 ppm. The protons of the amino group (-NH₂) may appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum (around 165-175 ppm). The carbon atoms of the pyridine ring will resonate in the aromatic region (approximately 110-160 ppm), with their precise shifts influenced by the attached substituents (amino, bromo, and methyl ester groups). The carbon of the methyl ester group will appear in the upfield region, typically between 50 and 55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | ~8.0-8.2 (d) | - |

| H4 | ~7.8-8.0 (d) | - |

| -NH₂ | Variable (broad s) | - |

| -OCH₃ | ~3.8-3.9 (s) | ~52 |

| C2 | - | ~148-150 |

| C3 | - | ~120-122 |

| C4 | - | ~140-142 |

| C5 | - | ~105-107 |

| C6 | - | ~155-157 |

| C=O | - | ~165-167 |

Note: These are predicted values and may vary based on solvent and experimental conditions. d = doublet, s = singlet.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a cross-peak between the signals of H2 and H4 would confirm their ortho relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyridine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). For instance, correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the aromatic protons and various carbon atoms within the pyridine ring, which helps to piece together the entire molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 230.9764 Da. Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure, with expected losses of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation and characterization. For this compound, IMS can provide information about its gas-phase conformation. The experimental collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged surface area, can be determined. This experimental value can be compared to theoretically calculated CCS values for different possible conformations to gain insight into the molecule's three-dimensional structure in the gas phase.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 230.97637 | 137.4 |

| [M+Na]⁺ | 252.95831 | 149.5 |

| [M-H]⁻ | 228.96181 | 142.5 |

Source: Predicted values from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹, often as two distinct peaks for the symmetric and asymmetric stretches). The C-H stretching of the aromatic ring and the methyl group would appear around 2900-3100 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1700-1730 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N and C-O stretching vibrations will be observed in the fingerprint region (1000-1300 cm⁻¹). The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyridine ring and the C-Br bond are often more intense in the Raman spectrum compared to the IR spectrum.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Amino (-NH₂) | N-H Stretch | 3300-3500 | IR |

| Aromatic/Methyl | C-H Stretch | 2900-3100 | IR, Raman |

| Ester (C=O) | C=O Stretch | 1700-1730 | IR |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | IR, Raman |

| Ester (C-O) | C-O Stretch | 1100-1300 | IR |

| Bromo (C-Br) | C-Br Stretch | < 700 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a molecule like this compound.

A hypothetical data table for a related nicotinoyl derivative is presented below to illustrate the type of information obtained from an X-ray crystallographic analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.2694(2) |

| b (Å) | 6.3533(2) |

| c (Å) | 35.4227(9) |

| β (°) | 91.732(2) |

| Volume (ų) | 1860.19(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.392 |

| R-factor | 0.0460 |

This data is representative of a related nicotinoyl derivative and serves as an illustrative example. acs.orgresearchgate.net

The crystal structure would likely be stabilized by intermolecular hydrogen bonds involving the amino group and the carbonyl oxygen of the ester, as well as potential halogen bonding involving the bromine atom. These interactions play a significant role in the physical properties of the solid material, including its melting point and solubility.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and any related impurities. Both gas and liquid chromatography offer powerful tools for assessing the purity of this compound.

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. However, compounds like this compound, which contain a polar amino group, often exhibit poor chromatographic behavior, such as peak tailing and low response, due to their low volatility and potential for adsorption onto the GC column. youtube.com To overcome these challenges, derivatization is a crucial step. youtube.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. youtube.com For this compound, several derivatization strategies can be employed:

Silylation: This is a common technique where the active hydrogen of the amino group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. youtube.com The resulting TMS derivative is significantly more volatile and amenable to GC analysis.

Acylation: This involves the reaction of the amino group with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable, volatile amide. youtube.com

Alkylation/Esterification: While the ester group is already present, derivatization of the amino group can also be achieved through alkylation. youtube.com For related carboxylic acids, esterification with reagents like alkyl chloroformates is a common practice. nih.gov

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the potential for side reactions. nih.gov A hypothetical GC method for a derivatized aminonicotinate is outlined below.

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70°C for 30 min |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table presents a hypothetical GC method based on common practices for analyzing derivatized amino compounds.

Liquid Chromatography (LC) Method Development

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the direct analysis of this compound without derivatization. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. saspublishers.comajpamc.com

Method development for the analysis of this compound would involve the optimization of several key parameters to achieve adequate separation from potential impurities:

Stationary Phase: A C18 column is a common starting point, offering good retention for moderately polar compounds. saspublishers.comajprd.com Other phases, such as C8 or phenyl-hexyl, could also be explored to fine-tune selectivity.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. sielc.comresearchgate.net The pH of the buffer is critical as it can affect the ionization state of the amino group and, consequently, its retention. A slightly acidic to neutral pH is often employed for aminopyridine compounds. sielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components with good peak shape in a reasonable time. sielc.com

Detection: The chromophoric nature of the pyridine ring allows for sensitive detection using a UV detector. sielc.com The selection of the optimal wavelength would be based on the UV spectrum of this compound, likely around 260 nm. nih.govsaspublishers.com

A proposed RP-HPLC method for the purity assessment of this compound is detailed in the following table.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

This table outlines a scientifically plausible, yet hypothetical, RP-HPLC method for the analysis of this compound based on methods for related compounds. saspublishers.comsielc.com

This method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for routine quality control. nih.gov

Computational and Theoretical Investigations of Methyl 6 Amino 5 Bromonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate a wide range of molecular properties. For a molecule like methyl 6-amino-5-bromonicotinate, a typical DFT study would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is often performed using a functional, such as B3LYP, paired with a suitable basis set, for instance, 6-311+G(d,p), which provides a good balance between accuracy and computational cost.

The presence of an electron-donating amino group (-NH2) and an electron-withdrawing bromine atom (-Br) on the pyridine (B92270) ring is expected to significantly influence the electron density distribution. DFT calculations can quantify this effect by calculating electrostatic potential (ESP) maps, which visualize regions of positive and negative charge on the molecular surface. These maps are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. In a related study on substituted picoline-diazido-Pt(IV) compounds, DFT calculations were used to analyze the ESP distribution to identify potential reaction sites. nih.gov

Furthermore, DFT enables the calculation of various quantum chemical descriptors that provide a quantitative measure of reactivity. These descriptors, which would be valuable in characterizing this compound, are summarized in the table below.

| Descriptor | Description | Predicted Significance for this compound |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | A fundamental parameter for comparing the relative stability of different conformations or isomers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The asymmetrical substitution on the pyridine ring is expected to result in a significant dipole moment, influencing its solubility and intermolecular interactions. |

| Electronegativity (χ) | The ability of the molecule to attract electrons. | Influenced by the competing effects of the amino and bromo substituents. |

| Chemical Hardness (η) | A measure of the molecule's resistance to a change in its electron distribution. | A higher value would indicate greater stability and lower reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. | A higher value suggests a greater susceptibility to changes in its electronic structure. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | Useful for predicting its reactivity in polar reactions. |

This table presents theoretical descriptors that would be calculated in a DFT study. The significance is predicted based on the molecular structure.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic structure in terms of the distribution and energy of electrons in orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies a more reactive molecule. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, reflecting the electron-donating nature of the amino substituent. Conversely, the LUMO is likely to be distributed over the pyridine ring and the electron-withdrawing methyl nicotinate (B505614) moiety. DFT calculations on similar substituted quinoline (B57606) derivatives have shown that the distribution of HOMO and LUMO is heavily influenced by the nature and position of the substituents. rsc.org

| Parameter | Description | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | A relatively high energy level is expected due to the electron-donating amino group, indicating a propensity to act as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A relatively low energy level is anticipated due to the electron-withdrawing nature of the ester group and the pyridine ring nitrogen. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | This value would be a key indicator of the molecule's reactivity and would be influenced by the interplay of the amino and bromo substituents. |

This table outlines the key parameters from a molecular orbital analysis and their predicted characteristics for the target molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and intermolecular interactions.

For this compound, MD simulations could be employed to study the rotational freedom around the single bonds, particularly the bond connecting the ester group to the pyridine ring. This would reveal the preferred conformations of the molecule in different environments, such as in a solvent or in the presence of a biological receptor. A study on a pH-switchable lipid containing a pyridine ring utilized MD simulations to show how protonation leads to significant conformational changes. nih.gov

MD simulations are also invaluable for understanding how molecules interact with their surroundings. By simulating this compound in a box of solvent molecules (e.g., water), one can study the formation and dynamics of hydrogen bonds between the amino group, the ester group, the pyridine nitrogen, and the solvent. These interactions are crucial for its solubility and transport properties. In studies of other heterocyclic compounds, MD simulations have been used to analyze the stability of ligand-receptor complexes and to identify key interacting residues. mdpi.comnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of yet-to-be-synthesized compounds.

For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These predicted frequencies can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predictions can be instrumental in confirming the structure of a synthesized compound. Recent advancements in machine learning, trained on large datasets of experimental and calculated spectra, have significantly improved the accuracy of NMR chemical shift predictions. nih.gov While specific predicted spectra for this compound are not available, the table below illustrates the types of spectroscopic data that can be computationally generated.

| Spectroscopic Technique | Predicted Parameters | Relevance |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups (e.g., N-H stretch of the amino group, C=O stretch of the ester). |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants | Elucidation of the proton environment and connectivity within the molecule. |

| ¹³C NMR Spectroscopy | Chemical shifts | Determination of the carbon skeleton of the molecule. |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | Understanding the electronic structure and predicting the color of the compound. |

This table shows the spectroscopic parameters that can be predicted computationally and their importance in molecular characterization.

Structure-Activity Relationship (SAR) Modeling through Computational Chemistry

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. Computational chemistry plays a vital role in developing these models by providing a wide range of molecular descriptors.

In a hypothetical SAR study of this compound and its analogs, computational methods would be used to calculate various descriptors for each molecule in the series. These descriptors can be categorized as constitutional, topological, electrostatic, and quantum chemical. The goal is to build a mathematical model that correlates these descriptors with the observed biological activity.

For instance, the electrostatic potential, HOMO/LUMO energies, and dipole moment of this compound, as calculated by DFT, could be used as descriptors. By comparing these values with those of more or less active analogs, one could infer the structural features that are important for activity. QSAR studies on other aminopyridine derivatives have successfully used such descriptors to build predictive models for their biological activities. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound using computational methods.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical relationship between the descriptors and the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Through such computational SAR modeling, the specific contributions of the amino, bromo, and methyl ester groups of this compound to a hypothetical biological activity could be systematically evaluated.

Medicinal Chemistry Applications and Biological Activity Profiling of Methyl 6 Amino 5 Bromonicotinate

A Precursor of Promise: Fueling Drug Discovery and Development

Methyl 6-amino-5-bromonicotinate has emerged as a key starting material for the synthesis of novel therapeutic agents. Its inherent reactivity and substitution pattern allow medicinal chemists to readily introduce various functionalities, leading to the generation of libraries of compounds for biological screening.

Crafting Complexity: The Synthesis of Bioactive Heterocyclic Compounds

The chemical architecture of this compound makes it an ideal building block for the construction of a variety of heterocyclic systems, which are prevalent in many approved drugs. The bromine atom is particularly useful for engaging in cross-coupling reactions, a powerful tool in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, this precursor has been instrumental in the development of potent enzyme inhibitors. In one notable example, it served as a key starting material in the synthesis of inhibitors for diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme implicated in metabolic diseases. google.comgoogle.com The synthesis involved a palladium-catalyzed Buchwald-Hartwig amination reaction, where the bromine atom was displaced by an aniline (B41778) derivative to form a key intermediate. google.comgoogle.com

Furthermore, the compound has been utilized in the preparation of xanthine (B1682287) oxidase inhibitors, which are relevant for the treatment of hyperuricemia and gout. google.com It has also been employed in the synthesis of Factor D inhibitors, a crucial enzyme in the alternative complement pathway, which plays a role in various inflammatory and autoimmune disorders. google.com The synthesis of these complex molecules often involves multi-step sequences where the initial pyridine (B92270) scaffold of this compound is elaborated upon to achieve the desired final structure.

The versatility of this starting material is further highlighted by its use in creating compounds with anti-infective properties. It has been a building block in the development of novel agents targeting the Respiratory Syncytial Virus (RSV), a common cause of lower respiratory tract infections. googleapis.com Additionally, it has been used to synthesize compounds with potential anti-helminthic activity, addressing the need for new treatments for parasitic worm infections. google.com

Tailoring Therapies: The Design and Development of Analogues

The ability to readily modify the structure of this compound allows for the systematic design and development of analogues for targeted therapies. By altering the substituents on the pyridine ring, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules, such as their potency, selectivity, and pharmacokinetic profiles.

The development of DGAT2 inhibitors provides a clear example of this approach. Starting from the core structure derived from this compound, researchers have synthesized a series of benzimidazolone derivatives. google.com The exploration of different substituents on the aniline portion of the molecule allowed for the optimization of inhibitory activity against the target enzyme.

Similarly, in the pursuit of Factor D inhibitors, the initial scaffold derived from this compound was further functionalized to create a library of multi-cyclic aromatic compounds. google.com This analogue-based approach is crucial for establishing structure-activity relationships (SAR), which guide the design of more effective and safer drug candidates.

Unveiling Biological Activity: A Spectrum of Potential Applications

The derivatives synthesized from this compound have been investigated for a range of biological activities, demonstrating the broad therapeutic potential of this chemical scaffold.

Quelling Inflammation: Investigations into Anti-inflammatory Properties

While direct studies labeling derivatives of this compound as "anti-inflammatory" are emerging, a strong line of evidence for this activity comes from the development of Factor D inhibitors. google.com Factor D is a key serine protease in the alternative complement pathway, a component of the innate immune system that, when dysregulated, can contribute to chronic inflammation. By inhibiting Factor D, compounds derived from this precursor have the potential to modulate inflammatory responses in a variety of diseases. The activation of the complement pathway leads to the generation of pro-inflammatory mediators, and its inhibition is a validated therapeutic strategy. google.com

Combating Microbes: A Frontier in Antimicrobial Research

The search for new antimicrobial agents is a global health priority. This compound has been identified as a valuable starting point for the synthesis of compounds with potential anti-infective properties.

Research has demonstrated its utility in the creation of compounds with activity against the Respiratory Syncytial Virus (RSV). googleapis.com A patent discloses the synthesis of heteroaromatic compounds starting from this compound that show inhibitory activity against RSV replication. googleapis.com

Furthermore, this precursor has been employed in the synthesis of compounds aimed at treating helminthic infections, which are caused by parasitic worms. google.com A patent application describes heterocyclic compounds derived from this compound for the treatment of such infections, highlighting the potential for developing new anti-parasitic drugs. google.com

Targeting Key Players: Studies on Enzyme Inhibition and Receptor Binding

A significant area of research for derivatives of this compound is the inhibition of specific enzymes that are key players in disease pathways. As previously mentioned, this has been a fruitful area of investigation, leading to the discovery of potent inhibitors for several enzymes.

Table 1: Enzyme Inhibitory Activity of Compounds Derived from this compound

| Target Enzyme | Derivative Class | Reported Activity (IC50) | Therapeutic Area |

|---|---|---|---|

| Diacylglycerol O-acyltransferase 2 (DGAT2) | Benzimidazolone derivatives | Human DGAT2 IC50 = 1.8 nM for a representative compound google.com | Metabolic Diseases (e.g., NASH, type 2 diabetes) google.comgoogle.com |

| Xanthine Oxidase | Carboxy substituted (hetero) aromatic ring derivatives | Data not explicitly quantified in the provided search results, but described as inhibitors. google.com | Hyperuricemia, Gout google.com |

The bromine atom and the amino group on the pyridine ring of the parent compound are crucial for enabling the chemical transformations necessary to achieve these specific enzyme-inhibiting structures. The ability to form hydrogen bonds and other interactions with the active sites of these enzymes is a key determinant of their inhibitory potency. While specific receptor binding studies were not detailed in the provided search results, the development of such targeted enzyme inhibitors inherently involves precise interactions with the binding pockets of these proteins, which can be considered a form of receptor binding.

Applications in Neurological Disorder Research (e.g., Potassium Channel Modulation)

There is no available scientific literature that specifically investigates the applications of this compound in neurological disorder research. Consequently, there are no documented studies on its potential to modulate potassium channels or any other neurological targets.

Potassium channels are crucial regulators of neuronal excitability, and their modulation is a key strategy in the development of treatments for a range of neurological disorders, including epilepsy, chronic pain, and some neurodegenerative diseases. The core structure of this compound, a substituted aminopyridine, is a feature found in some compounds with neurological activity. For instance, certain derivatives of 6-aminopyridine have been investigated for their anticonvulsant effects. However, without direct experimental evidence, any potential activity of this compound in this area remains purely speculative.

The nicotinic acid scaffold, which is also part of the compound's structure, is present in numerous approved drugs for various conditions, and research into its derivatives for diseases like Alzheimer's has been conducted. dovepress.comresearchgate.net This highlights the therapeutic potential of this class of compounds, though it does not provide specific information on the bromo-substituted derivative .

Pharmacological Screening and Preclinical Evaluation Methodologies

Given the absence of published studies on the biological activity of this compound, there is no specific information available regarding the pharmacological screening and preclinical evaluation methodologies that have been applied to this compound.

In a hypothetical scenario where this compound were to be evaluated for its potential in neurological disorders, a standard cascade of preclinical screening and evaluation would be employed. This would typically involve:

In Vitro Screening: Initial testing would likely involve high-throughput screening against a panel of receptors and ion channels relevant to neurological function. To assess its potential as a potassium channel modulator, electrophysiological techniques such as patch-clamp assays on cells expressing specific potassium channel subtypes would be essential.

Cell-Based Assays: Following initial screening, cell-based models of neurological diseases could be used to evaluate the compound's efficacy. For example, its ability to protect neurons from excitotoxicity or oxidative stress could be assessed in culture.

In Vivo Models: If promising in vitro activity were observed, preclinical evaluation would proceed to animal models of neurological disorders. For instance, to test for anticonvulsant activity, models such as the maximal electroshock (MES) and pentylenetetrazole (scMet)-induced seizure tests in rodents are commonly used. nih.gov

Pharmacokinetic Profiling: The preclinical evaluation would also necessitate a thorough investigation of the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). For a CNS-targeted drug, assessing its ability to cross the blood-brain barrier would be a critical step.

It is important to reiterate that the above methodologies are general approaches in drug discovery and have not been specifically applied to this compound according to publicly available data.

Applications in General Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The strategic positioning of reactive functional groups on the pyridine (B92270) ring of methyl 6-amino-5-bromonicotinate makes it a valuable precursor for a wide range of chemical transformations. The presence of the bromine atom allows for various cross-coupling reactions, while the amino group can participate in cyclization and substitution reactions.

Diversification of Pyridine Scaffolds

The pyridine nucleus is a ubiquitous feature in many biologically active compounds and functional materials. google.com The ability to selectively modify the pyridine ring of this compound offers a powerful tool for creating libraries of novel pyridine derivatives.

One of the most prominent methods for diversifying the pyridine scaffold of this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. googleapis.comresearchgate.netalibaba.com This reaction allows for the formation of a new carbon-carbon bond at the 5-position of the pyridine ring by coupling the bromo-substituent with a variety of boronic acids. For instance, the reaction of this compound with phenylboronic acid in the presence of a palladium catalyst and a base yields methyl 6-amino-5-phenylnicotinate. googleapis.com This transformation effectively replaces the bromine atom with a phenyl group, demonstrating a straightforward method for introducing aryl substituents.

The general applicability of the Suzuki-Miyaura reaction enables the introduction of a wide array of aryl and heteroaryl groups, leading to a diverse set of substituted pyridine compounds with potentially varied electronic and steric properties.

Construction of Complex Molecular Architectures

The multifunctionality of this compound facilitates its use in the synthesis of more complex and elaborate molecular structures. The amino and ester functionalities can undergo further reactions either before or after modification at the bromo position, allowing for a stepwise and controlled construction of intricate molecules.

For example, this building block has been utilized in the synthesis of multi-cyclic aromatic compounds that are investigated as inhibitors of biological targets like Factor D, a key enzyme in the alternative complement pathway. google.com In one synthetic sequence, this compound is first reacted with an isothiocyanate to form a thiourea (B124793) derivative. This intermediate then undergoes cyclization with hydroxylamine (B1172632) to construct a fused triazole ring system, specifically a google.comgoogle.comtriazolo[1,5-a]pyridine core. google.com This demonstrates how the amino group can be leveraged to build additional heterocyclic rings onto the initial pyridine scaffold.

Furthermore, this compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications, such as treatments for helminthic infections and respiratory syncytial virus (RSV). googleapis.comgoogle.com It is also a precursor in the synthesis of carba analogues of flupirtine (B1215404) and retigabine, which are known to target neuronal potassium channels. researchgate.net These applications underscore the importance of this compound in medicinal chemistry for accessing complex molecular frameworks with defined biological activities.

Contributions to Heterocyclic Chemistry

The reactivity of the amino and bromo groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. The annulation of a second ring onto the pyridine core can lead to the formation of bicyclic heterocycles with diverse properties and applications.

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.govjocpr.comnih.govrsc.org The general strategy involves the reaction of the 6-aminopyridine moiety with a three-carbon synthon. For example, the condensation of a 6-aminonicotinate derivative with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of the pyrimidinone ring fused to the pyridine core.

While direct examples starting from this compound are not extensively detailed in readily available literature, the established reactivity patterns of 6-aminopyridine derivatives strongly suggest its utility in this area. google.com The amino group acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused ring system. The bromo-substituent can be retained for further functionalization or can be modified prior to the cyclization reaction, offering a route to a wide variety of substituted pyrido[2,3-d]pyrimidines.

Potential in Fluorescent Probe Development for Biological Imaging

The development of fluorescent probes for biological imaging is an active area of research, often relying on heterocyclic scaffolds that can be functionalized to modulate their photophysical properties. While direct and specific examples of this compound being used in the synthesis of fluorescent probes are not prominently reported in the reviewed literature, its structural features suggest a potential for such applications.

The pyrido[2,3-d]pyrimidine (B1209978) core, which can be synthesized from 6-aminonicotinate precursors, is known to be a part of some fluorescent systems. The electronic properties of this fused ring system can be tuned by introducing various substituents, which in turn can affect the fluorescence emission and absorption characteristics. The bromo- and amino- groups on the starting material provide convenient handles for introducing fluorophores, quenchers, or targeting moieties.

For instance, the amino group could be derivatized with a known fluorescent dye, or the bromo group could be used in cross-coupling reactions to attach a conjugated system that extends the chromophore and potentially enhances fluorescence. The development of novel fluorescent probes often involves the exploration of new heterocyclic cores, and the derivatives accessible from this compound represent a promising, yet underexplored, area for the design of new imaging agents.

Applications in Catalysis Research

The field of catalysis often utilizes metal complexes with organic ligands to achieve specific chemical transformations. The pyridine and amino functionalities of this compound make it a potential ligand for the coordination of various transition metals.

The formation of metal complexes with amino-pyridine derivatives can lead to catalysts with interesting properties. The nitrogen atom of the pyridine ring and the nitrogen atom of the amino group can act as a bidentate ligand, chelating to a metal center. The electronic and steric environment around the metal can be further tuned by modifications at the bromo and ester positions.

While specific studies detailing the catalytic applications of metal complexes derived directly from this compound are not widely available, the broader class of amino-pyridine ligands has been explored in various catalytic reactions. These include oxidation reactions and carbon-carbon bond-forming reactions. The potential for creating chiral catalysts by using enantiomerically pure derivatives of this compound also exists, which could be valuable in asymmetric catalysis. Further research is needed to fully explore the catalytic potential of metal complexes incorporating this versatile building block.

Comparative Analysis with Structural Analogues of Methyl 6 Amino 5 Bromonicotinate

Substituent Effects on Reactivity and Biological Activity

The reactivity and biological profile of Methyl 6-amino-5-bromonicotinate are dictated by the electronic and steric interplay of its substituents: the bromo and amino groups on the pyridine (B92270) ring, and the methyl ester.

Halogen Atom Variation Studies (e.g., Bromine vs. Chlorine)

The substitution of the bromine atom at the 5-position with a chlorine atom, yielding Methyl 6-amino-5-chloronicotinate, is expected to influence both the reactivity and biological activity of the molecule.

Reactivity:

The nature of the halogen atom directly impacts the reactivity of the pyridine ring. The carbon-halogen bond strength decreases down the group, with the C-Br bond being weaker and longer than the C-Cl bond. youtube.com This suggests that this compound would be more reactive in reactions involving the cleavage of the C-X bond, such as nucleophilic aromatic substitution or cross-coupling reactions. The greater polarizability of bromine compared to chlorine can also influence intermolecular interactions.

Biological Activity:

The type of halogen can significantly affect the biological activity of a compound. In a series of imidazo[4,5-b]pyridines, substitution with bromine was found to markedly increase antiproliferative activity against certain cancer cell lines. wuxiapptec.com For instance, a bromo-substituted derivative showed potent activity against colon carcinoma cells. wuxiapptec.com This suggests that the bromo substituent in this compound may contribute favorably to its potential biological effects compared to its chloro counterpart. The difference in activity can be attributed to factors such as size, lipophilicity, and the ability to form halogen bonds with biological targets. Halogenated marine natural products, for example, exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects, where the specific halogen plays a crucial role. nih.govmdpi.commdpi.com

| Property | This compound | Methyl 6-amino-5-chloronicotinate |

| Molecular Formula | C₇H₇BrN₂O₂ uni.lu | C₇H₇ClN₂O₂ nih.gov |

| Molecular Weight | 231.05 g/mol | 186.59 g/mol nih.gov |

| Reactivity (C-X Bond) | More reactive (weaker C-Br bond) youtube.com | Less reactive (stronger C-Cl bond) youtube.com |